molecular formula C18H28N2O6 B2559383 1-(Acetamidomethyl)-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[2-oxabicyclo[2.1.1]hexane-3,4'-piperidine]-4-carboxylic acid CAS No. 2309461-61-6

1-(Acetamidomethyl)-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[2-oxabicyclo[2.1.1]hexane-3,4'-piperidine]-4-carboxylic acid

Cat. No. B2559383
CAS RN: 2309461-61-6
M. Wt: 368.43
InChI Key: JYXMEEACBNXTKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Acetamidomethyl)-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[2-oxabicyclo[2.1.1]hexane-3,4'-piperidine]-4-carboxylic acid is a useful research compound. Its molecular formula is C18H28N2O6 and its molecular weight is 368.43. The purity is usually 95%.
BenchChem offers high-quality 1-(Acetamidomethyl)-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[2-oxabicyclo[2.1.1]hexane-3,4'-piperidine]-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Acetamidomethyl)-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[2-oxabicyclo[2.1.1]hexane-3,4'-piperidine]-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Atom Economic Synthesis and Biological Activity

Sivakumar et al. (2013) reported an atom economic synthesis of novel dispiro heterocycles showing AChE inhibitory activity, highlighting the potential of spiro compounds in developing treatments for neurodegenerative diseases (S. Sivakumar, R. Ranjith Kumar, M. A. Ali, T. S. Choon, 2013).

Novel Synthetic Approaches to Non-Natural Amino Acids

Yashin et al. (2019) described a novel synthetic approach to conformationally rigid spiro-linked amino acids, demonstrating the versatility of spiro compounds in synthesizing analogues of essential biological molecules (N. V. Yashin et al., 2019).

Antimycobacterial Activity

Kumar et al. (2008) explored the antimycobacterial activity of spiro-piperidin-4-ones, providing insights into the development of new treatments for tuberculosis (R. Kumar et al., 2008).

Inhibition of Histamine Release

Yamato et al. (1981) investigated spiro[isochroman-piperidine] analogs for their ability to inhibit histamine release, contributing to research on anti-allergic compounds (M. Yamato et al., 1981).

Efficient Synthesis of Spirocyclic Oxindole Analogue

Teng et al. (2006) described an efficient synthesis of a spirocyclic oxindole analogue, showcasing the compound's potential in medicinal chemistry research (Dawei Teng, Hongxing Zhang, A. Mendonça, 2006).

properties

IUPAC Name

1-(acetamidomethyl)-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[2-oxabicyclo[2.1.1]hexane-3,4'-piperidine]-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O6/c1-12(21)19-11-16-9-17(10-16,13(22)23)18(26-16)5-7-20(8-6-18)14(24)25-15(2,3)4/h5-11H2,1-4H3,(H,19,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYXMEEACBNXTKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC12CC(C1)(C3(O2)CCN(CC3)C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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